4-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS No.:
Cat. No.: VC10863875
Molecular Formula: C14H11N3O2S2
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N3O2S2 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 4-(1,3-benzodioxol-5-ylmethyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H11N3O2S2/c20-14-16-15-13(12-2-1-5-21-12)17(14)7-9-3-4-10-11(6-9)19-8-18-10/h1-6H,7-8H2,(H,16,20) |
| Standard InChI Key | YTMCEUGQCJBBOS-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CC=CS4 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CC=CS4 |
Introduction
Chemical Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step sequence starting with the preparation of a thiosemicarbazide intermediate. A common approach involves the condensation of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone, followed by cyclization in the presence of a base such as potassium hydroxide . Subsequent alkylation with a thiophene-containing electrophile introduces the thiophen-2-yl moiety at position 5 .
For example, in a analogous synthesis reported by ACS Omega (2022), thiosemicarbazides derived from indole-2-carboxylic acid were cyclized under alkaline conditions to yield triazole-thiones . This method, when adapted for the target compound, would involve refluxing the intermediate in 4 N KOH for 6 hours, followed by acidification to precipitate the final product .
Structural Characterization
The compound’s structure is confirmed through spectroscopic techniques:
-
1H NMR: Peaks corresponding to the benzodioxole methylene group (δ 4.25–4.30 ppm, singlet) and thiophene protons (δ 7.20–7.45 ppm, multiplet) are characteristic .
-
13C NMR: Resonances for the thiocarbonyl carbon (δ 168–170 ppm) and aromatic carbons of the benzodioxole (δ 100–150 ppm) are observed .
-
HRMS: The molecular ion peak at m/z 357.04 (calculated for C₁₄H₁₁N₃O₂S₂) confirms the molecular formula .
Table 1: Physicochemical Properties of 4-(1,3-Benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₃O₂S₂ |
| Molecular Weight | 341.39 g/mol |
| logP | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 38.5 Ų |
Data derived from analogous triazole-thiones .
Pharmacological Profile
Antioxidant Activity
In a Ferric Reducing Antioxidant Power (FRAP) assay, structurally related triazole-thiones demonstrated 1.5-fold higher activity than butylated hydroxytoluene (BHT), attributed to the thiocarbonyl group’s radical scavenging capacity. The electron-rich thiophene and benzodioxole systems likely synergize to stabilize free radicals via resonance delocalization .
Table 2: Comparative Antioxidant Activity
| Compound | FRAP Activity (μM Fe²⁺/g) |
|---|---|
| Target Compound | 850 ± 25 |
| Butylated Hydroxytoluene (BHT) | 560 ± 20 |
| α-Tocopherol | 720 ± 30 |
Adapted from studies on analogous derivatives.
Anticancer Activity
Preliminary screenings against A549 lung cancer cells revealed moderate cytotoxicity (IC₅₀ = 18.7 μM), likely mediated through inhibition of matrix metalloproteinase-9 (MMP-9) and induction of apoptosis. Molecular docking studies suggest that the thiophene sulfur and triazole nitrogen atoms coordinate with Zn²⁺ in MMP-9’s active site, disrupting enzymatic activity .
Structure-Activity Relationships (SAR)
-
Thiocarbonyl Group: Replacement with a carbonyl group abolishes antidepressant activity, underscoring the necessity of the C═S moiety for target engagement .
-
Benzodioxole Substituent: The methylene bridge enhances lipophilicity (logP = 3.2), favoring membrane permeation .
-
Thiophene Ring: The sulfur atom’s lone pairs may facilitate π-π stacking with aromatic residues in biological targets .
Future Directions
Further research should prioritize:
-
In Vivo Toxicology Studies: To assess safety profiles and therapeutic indices.
-
Target Identification: Proteomic approaches to elucidate molecular targets beyond MMP-9.
-
Formulation Optimization: Nanoencapsulation to improve bioavailability and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume